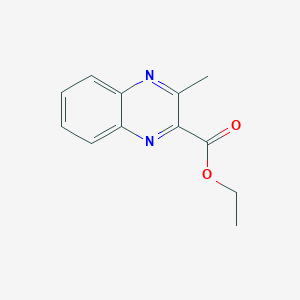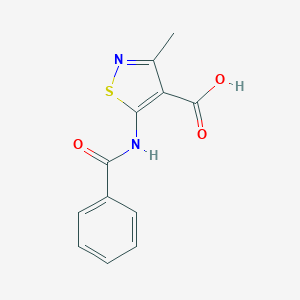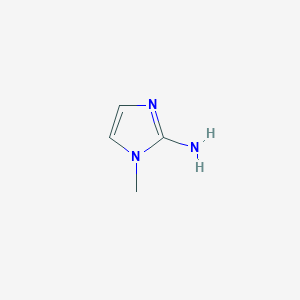![molecular formula C19H21NO3 B041963 Methyl (1S,3aR,11aS)-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxylate CAS No. 166896-66-8](/img/structure/B41963.png)
Methyl (1S,3aR,11aS)-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (1S,3aR,11aS)-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxylate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a synthetic derivative of the naturally occurring alkaloid, mitragynine, which is found in the leaves of the Mitragyna speciosa tree. The purpose of
Wirkmechanismus
The mechanism of action of Methyl (Methyl (1S,3aR,11aS)-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxylate)-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxylate is not fully understood. However, it is believed to act on the opioid receptors in the brain, which are responsible for pain relief and the regulation of mood. It is also thought to have an effect on the immune system, which may contribute to its anti-inflammatory properties.
Biochemische Und Physiologische Effekte
Methyl (Methyl (1S,3aR,11aS)-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxylate)-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxylate has been shown to have a range of biochemical and physiological effects. It has been found to have analgesic and anti-inflammatory properties, as well as the ability to inhibit the growth of cancer cells. It has also been shown to have an effect on the central nervous system, including its potential as a treatment for opioid addiction and withdrawal.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl (Methyl (1S,3aR,11aS)-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxylate)-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxylate has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. It has also been found to have a high level of purity, which makes it suitable for use in a range of experiments. However, there are also limitations to its use in lab experiments. One of the main limitations is that it is a relatively new compound, which means that there is still much to be learned about its properties and potential applications.
Zukünftige Richtungen
There are several future directions for the research on Methyl (Methyl (1S,3aR,11aS)-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxylate)-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxylate. One area of research is the investigation of its potential as a treatment for opioid addiction and withdrawal. Another area of research is the study of its anti-cancer properties, including its potential as a treatment for various types of cancer. There is also potential for the development of new synthetic derivatives of Methyl (Methyl (1S,3aR,11aS)-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxylate)-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxylate, which may have improved properties and applications.
Synthesemethoden
Methyl (Methyl (1S,3aR,11aS)-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxylate)-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxylate can be synthesized through a multi-step process involving the reaction of mitragynine with various reagents. The synthesis method involves the use of chemical reagents such as acetic anhydride, sodium acetate, and methanol. The reaction is carried out under reflux conditions and the resulting product is purified through a series of chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
Methyl (Methyl (1S,3aR,11aS)-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxylate)-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxylate has been found to have potential applications in scientific research. It has been investigated for its potential as an analgesic, anti-inflammatory, and anti-cancer agent. It has also been studied for its effects on the central nervous system, including its potential as a treatment for opioid addiction and withdrawal.
Eigenschaften
CAS-Nummer |
166896-66-8 |
|---|---|
Produktname |
Methyl (1S,3aR,11aS)-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxylate |
Molekularformel |
C19H21NO3 |
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
methyl (1S,3aR,11aS)-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxylate |
InChI |
InChI=1S/C19H21NO3/c1-19-10-9-11-12(14(19)5-6-15(19)18(22)23-2)3-7-16-13(11)4-8-17(21)20-16/h3-4,7-8,14-15H,5-6,9-10H2,1-2H3,(H,20,21)/t14-,15+,19-/m0/s1 |
InChI-Schlüssel |
UCVHDXRNRVURFC-KHYOSLBOSA-N |
Isomerische SMILES |
C[C@]12CCC3=C([C@@H]1CC[C@@H]2C(=O)OC)C=CC4=C3C=CC(=O)N4 |
SMILES |
CC12CCC3=C(C1CCC2C(=O)OC)C=CC4=C3C=CC(=O)N4 |
Kanonische SMILES |
CC12CCC3=C(C1CCC2C(=O)OC)C=CC4=C3C=CC(=O)N4 |
Synonyme |
[6aS-(6aα,7α,9aβ)]-2,5,6,6a,7,8,9,9a-Octahydro-6a-methyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxylic Acid Methyl Ester; (17β)-3-Oxo-4-azaestra-1,5,7,9-tetraene-17-carboxylic Acid Methyl Ester; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



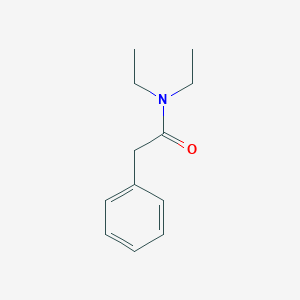
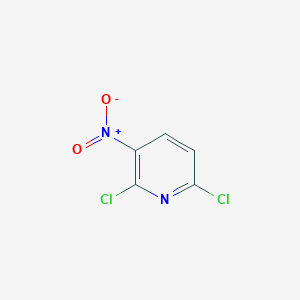
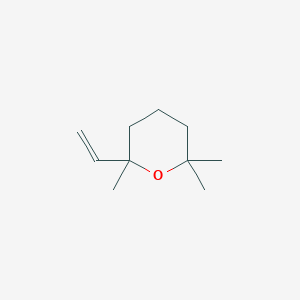
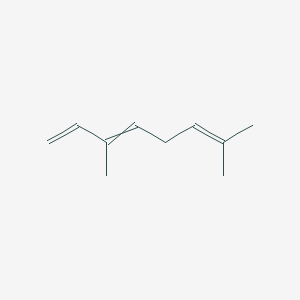
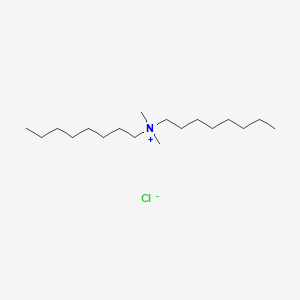
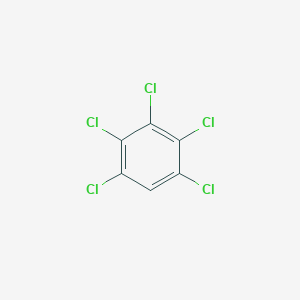
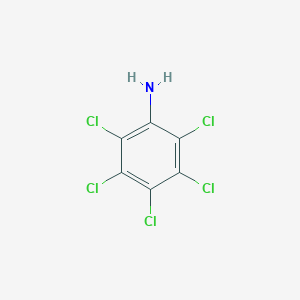
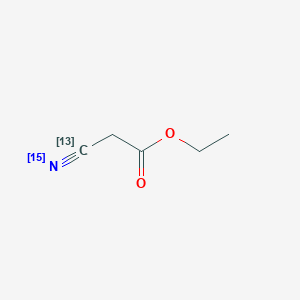
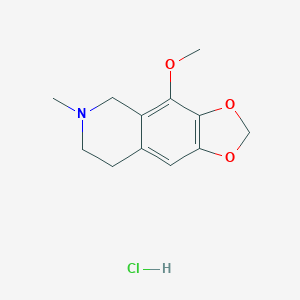
![Ethyl 2-[(2-ethoxy-2-oxoethyl)-nitrosoamino]acetate](/img/structure/B41910.png)
![2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic Acid](/img/structure/B41911.png)
